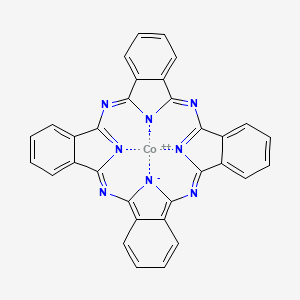

Cobalt phthalocyanine

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

36344-62-4 |

|---|---|

Molecular Formula |

C32H16CoN8 |

Molecular Weight |

571.5 g/mol |

IUPAC Name |

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI Key |

MPMSMUBQXQALQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

Other CAS No. |

3317-67-7 |

Pictograms |

Health Hazard |

Synonyms |

cobalt phthalocyanine |

Origin of Product |

United States |

Foundational & Exploratory

electronic properties of cobalt phthalocyanine thin films

An In-depth Technical Guide to the Electronic Properties of Cobalt Phthalocyanine (CoPc) Thin Films

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CoPc) is a prominent p-type organic semiconductor renowned for its robust thermal and chemical stability.[1][2] Its unique electronic and optical properties make it a highly promising candidate for a variety of applications in organic electronics, including organic field-effect transistors (OFETs), gas sensors, and photovoltaic devices.[1][2][3] The performance of these devices is intrinsically linked to the electronic characteristics of the CoPc thin film, which are, in turn, heavily influenced by fabrication conditions, molecular ordering, and crystalline structure. This technical guide provides a comprehensive overview of the core electronic properties of CoPc thin films. It details the experimental protocols for film fabrication and characterization, presents quantitative data in a structured format, and visualizes key workflows and relationships to offer a thorough resource for researchers and professionals in the field.

Fabrication of CoPc Thin Films

The quality and resulting electronic properties of CoPc thin films are highly dependent on the deposition method. Several high-vacuum techniques are commonly employed to achieve uniform and ordered films.

Common Deposition Techniques:

-

Physical Vapor Deposition (PVD) / Thermal Evaporation: This is the most common method, where CoPc powder is heated in a crucible under high vacuum. The sublimated material then deposits onto a temperature-controlled substrate.[3][4] This technique allows for good control over film thickness and deposition rate.[4][5]

-

Organic Molecular Beam Deposition (OMBD): A more refined version of thermal evaporation, OMBD provides precise control over the molecular beam, leading to highly ordered crystalline films.[5]

-

Matrix-Assisted Pulsed Laser Evaporation (MAPLE): This technique is suitable for depositing hybrid nanocomposite thin films by using a laser to evaporate a frozen target containing the material dissolved in a solvent.[6][7]

Experimental Protocol: Thin Film Deposition by Thermal Evaporation

Objective: To deposit a CoPc thin film of controlled thickness onto a substrate.

Materials and Equipment:

-

High-purity CoPc powder

-

Substrates (e.g., Si/SiO₂, glass, Indium Tin Oxide (ITO), Gold)

-

High-vacuum deposition chamber (pressure capability < 10⁻⁵ mbar)

-

Tungsten or alumina crucible

-

Substrate holder with temperature control

-

Quartz Crystal Microbalance (QCM) for thickness and rate monitoring[5]

-

Power supply for crucible heating

Procedure:

-

Substrate Preparation: Thoroughly clean the substrates using a standardized procedure (e.g., sequential sonication in acetone, isopropyl alcohol, and deionized water) to remove organic and particulate contamination. Dry the substrates with high-purity nitrogen gas.

-

Loading: Load the CoPc powder into the crucible and mount the cleaned substrates onto the substrate holder within the vacuum chamber.

-

Pump-down: Evacuate the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁸ mbar.[5]

-

Substrate Heating: Heat the substrate to the desired temperature. The substrate temperature is a critical parameter that influences film crystallinity and morphology.[5][8][9]

-

Deposition: Gradually increase the current to the crucible to begin sublimation of the CoPc material.

-

Rate and Thickness Monitoring: Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate is controlled around 0.3-0.5 Å/s.[5][9]

-

Cool-down and Venting: Once the desired thickness is achieved, shut off the power to the crucible and allow the system and substrates to cool down before venting the chamber with an inert gas like nitrogen.

-

(Optional) Post-Deposition Annealing: To improve crystallinity, the deposited films can be annealed in a vacuum or inert atmosphere (e.g., argon) at temperatures ranging from 250°C to 350°C for several hours.[5]

Structural and Morphological Properties

The arrangement of CoPc molecules within a thin film dictates the efficiency of charge transport. Properties like crystallinity, molecular orientation, and surface morphology are therefore critical.

CoPc thin films typically exist in two main crystalline phases: the α-phase and the more thermodynamically stable β-phase.[5][10] The α-phase is often observed in films deposited on room-temperature substrates, while thermal treatment or deposition at elevated temperatures can induce a transition to the β-phase.[5][11] X-ray diffraction (XRD) patterns show a characteristic peak for the α-phase around 2θ = 6.9°, corresponding to the (200) orientation.[5] The substrate plays a significant role; for instance, CoPc molecules tend to adopt a combination of herringbone and brickstone arrangements on SiOx/Si and polycrystalline gold substrates.[11][12]

Atomic Force Microscopy (AFM) is used to analyze the surface morphology, revealing details about grain size and roughness.[9][13] The grain size and surface roughness are heavily influenced by the substrate and deposition temperature.[9][11][12] For example, higher grain sizes have been observed on ITO compared to SiOx/Si.[12]

Table 1: Structural and Morphological Properties of CoPc Thin Films

| Property | Value | Substrate / Conditions | Characterization Method | Reference |

| Crystalline Phase | α-phase | As-deposited on glass at RT | XRD | [5][14] |

| β-phase | Annealed at >200°C | XRD | [10][11] | |

| Preferential Orientation | (200) | α-phase on Si | XRD | [5] |

| (001) | β-phase (post-annealing) | XRD | [5] | |

| Surface Roughness (RMS) | 5.8 nm | Single layer device | AFM | [1][15] |

| 7.04 - 7.2 nm | Annealed films on Si | AFM | [5] | |

| 4.5 nm | On SiO₂ at 90°C | AFM | [9] | |

| Grain Size | 11 - 26 nm | Annealed films on Si | AFM | [5] |

| 17.7 nm -> 28.4 nm | Annealed from 298K to 428K | Calculated from XRD | [16] |

Experimental Protocol: X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline phase and preferential orientation of CoPc thin films.

Equipment:

-

X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Goniometer.

Procedure:

-

Sample Mounting: Mount the CoPc thin film sample on the diffractometer's sample stage.

-

Scan Configuration: Set up a θ-2θ scan over a relevant angular range (e.g., 5° to 40°) to detect the primary diffraction peaks.

-

Data Acquisition: Initiate the scan. The X-ray source directs a beam onto the sample, and the detector records the intensity of the diffracted X-rays at different angles.

-

Data Analysis:

-

Plot the diffraction intensity versus the 2θ angle.

-

Identify the positions of the diffraction peaks.

-

Compare the peak positions to known patterns for α-CoPc and β-CoPc to identify the phase.[14][17][18] For example, a strong peak at ~6.9° is indicative of the α-phase.[17]

-

Use the Scherrer equation to estimate the crystallite size from the full width at half maximum (FWHM) of the diffraction peaks.[16]

-

Core Electronic Properties

Electrical Conductivity and Charge Carrier Mobility

As a p-type semiconductor, the dominant charge carriers in CoPc are holes.[4] The electrical conductivity measures the ease with which these charges move through the material, while the charge carrier mobility quantifies how quickly they move under an electric field. High mobility is crucial for applications like transistors.

The charge transport in CoPc films is often described by a trap-free space-charge limited conduction (SCLC) model, especially at higher voltages.[19] The mobility can vary by several orders of magnitude depending on the film's structural order, morphology, and the device architecture used for measurement.[1][19][20] For instance, highly oriented films on flexible substrates have shown remarkably high mobility.[19]

Table 2: Electrical Properties of CoPc Thin Films

| Property | Value | Substrate / Device Structure | Notes | Reference |

| Charge Carrier Mobility (µ) | ~118 cm² V⁻¹ s⁻¹ | On flexible BOPET substrate | Measured at 300 K | [19] |

| 4.07 × 10⁻⁵ cm² V⁻¹ s⁻¹ | Single layer device (ITO/CoPc/Al) | SCLC mobility | [1] | |

| 8 × 10⁻³ cm² V⁻¹ s⁻¹ | Bottom-contact OFET with OTS layer | - | [20] | |

| Conductivity Type | p-type | - | Confirmed by thermoelectric power measurements | [4] |

| ON/OFF Current Ratio | ~100 | Free-standing film for memory device | At a reading voltage of +30 V | [3][21] |

Experimental Protocol: Four-Point Probe Conductivity Measurement

Objective: To measure the sheet resistance and calculate the electrical conductivity of a CoPc thin film. The four-point probe method is used to minimize errors from contact resistance.[22][23]

Equipment:

-

Four-point probe head with equally spaced, co-linear probes.[24][25]

-

A precision current source.

-

A high-impedance voltmeter.

-

The CoPc thin film sample on an insulating substrate.

Procedure:

-

Setup: Place the four-point probe head in contact with the surface of the CoPc thin film.

-

Measurement:

-

Calculation of Sheet Resistance (Rs):

-

For a large, thin film, the sheet resistance is calculated using the formula:

-

Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

-

-

Geometric correction factors must be applied if the film dimensions are not significantly larger than the probe spacing or if the film thickness is substantial.[25]

-

-

Calculation of Electrical Conductivity (σ):

-

Measure the thickness (t) of the CoPc thin film using a profilometer or QCM data.

-

The bulk resistivity (ρ) is calculated as ρ = Rs * t.

-

The conductivity is the reciprocal of the resistivity: σ = 1 / ρ.

-

Energy Levels and Work Function

The energy levels of a semiconductor, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine its charge injection and transport properties. The work function (Φ) is the minimum energy required to remove an electron from the surface of the material. These parameters are critical for understanding and engineering the interfaces between CoPc and electrodes in a device.

Photoelectron spectroscopy (UPS and XPS) is used to directly measure the work function and the energy of the HOMO level relative to the Fermi level.[27] The optical band gap, which is related to the HOMO-LUMO gap, can be estimated from the absorption bands in UV-Vis spectra.[5] CoPc spectra are characterized by the Soret (or B) band in the UV region and the Q-band in the visible region (around 600-700 nm).[28][29][30]

Table 3: Energy Level Parameters of CoPc Thin Films

| Property | Value | Substrate | Measurement Method | Reference |

| Work Function (Φ) | 4.40 ± 0.10 eV | Au and ITO | UPS | [27] |

| HOMO Level Cut-off | ~0.80 eV | Au and ITO | UPS | [27] |

| Hole Injection Barrier | ~0.80 eV | For both CoPc/ITO and CoPc/Au interfaces | Derived from photoemission spectroscopy | [27] |

| Optical Absorption | Q-band (~618 nm, ~690 nm) | Quartz | UV-Vis Spectroscopy | [5][31] |

| B-band (~330 nm) | Quartz | UV-Vis Spectroscopy | [5] |

Experimental Protocol: UV-Vis Spectroscopy for Optical Characterization

Objective: To determine the optical absorption properties and estimate the optical band gap of a CoPc thin film.

Equipment:

-

UV-Vis Spectrophotometer.

-

CoPc thin film on a transparent substrate (e.g., quartz or glass).

-

A clean, bare transparent substrate for baseline correction.

Procedure:

-

Baseline Correction: Place the bare substrate in the spectrophotometer and record a baseline spectrum to account for the absorption of the substrate.

-

Sample Measurement: Replace the bare substrate with the CoPc film sample and record its absorption spectrum, typically over a wavelength range of 300-900 nm.

-

Data Analysis:

-

The resulting spectrum will show characteristic absorption peaks for CoPc, primarily the B-band and the Q-band.[5] The shape and position of these bands can provide information about molecular aggregation and crystalline phase.[8][30]

-

The optical energy gap (Eg) can be estimated from the absorption edge using a Tauc plot, where (αhν)ⁿ is plotted against photon energy (hν). For a direct band gap semiconductor, n=2. The linear portion of the plot is extrapolated to the energy axis to find Eg.[5]

-

Visualizing Experimental and Logical Workflows

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and relationships in the study of CoPc thin films.

Caption: General workflow for the fabrication and characterization of CoPc thin films.

Caption: Interrelationship of factors influencing the electronic properties of CoPc films.

Caption: Schematic of the four-point probe method for conductivity.

References

- 1. Investigation of negative magneto-conductance properties of this compound thin films - ProQuest [proquest.com]

- 2. mdpi.com [mdpi.com]

- 3. Fabrication of a this compound free-standing film on an ionic liquid surface for memory device applications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12953J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of annealing on structural and optical properties of CoPc thin films – Material Science Research India [materialsciencejournal.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arts.units.it [arts.units.it]

- 12. researchgate.net [researchgate.net]

- 13. spectraresearch.com [spectraresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. cris.bgu.ac.il [cris.bgu.ac.il]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fabrication of a this compound free-standing film on an ionic liquid surface for memory device applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Four-point probe [labtep.com]

- 23. dewesoft.com [dewesoft.com]

- 24. ossila.com [ossila.com]

- 25. fytronix.com [fytronix.com]

- 26. mgchemicals.com [mgchemicals.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

Unraveling the Magnetic Dichotomy of Cobalt(II) Phthalocyanine: An In-depth Technical Guide to the α- and β-Phases

For Immediate Release

A comprehensive technical guide detailing the distinct magnetic properties of the α- and β-phases of Cobalt(II) Phthalocyanine (CoPc) is now available for researchers, scientists, and drug development professionals. This whitepaper provides a thorough examination of the magnetic behavior of these two polymorphs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Cobalt(II) Phthalocyanine, a versatile synthetic macrocyclic compound, exhibits polymorphism, with the α- and β-phases being the most common. These crystalline forms, while chemically identical, display remarkably different magnetic characteristics due to variations in their molecular packing and intermolecular interactions. Understanding these differences is crucial for applications in fields ranging from spintronics and catalysis to the development of novel therapeutic agents.

Contrasting Magnetic Landscapes: α-CoPc vs. β-CoPc

The α-phase of CoPc is characterized by strong antiferromagnetic coupling between neighboring cobalt ions. This results in a significant reduction of its magnetic moment and a Néel temperature (T_N), the temperature above which the antiferromagnetic order is lost, of approximately 100 K. In stark contrast, the β-phase exhibits weak antiferromagnetic interactions, behaving more like a paramagnet at higher temperatures.

This divergence in magnetic behavior is primarily attributed to the different stacking arrangements of the planar CoPc molecules in the two crystalline forms. The closer intermolecular distances in the α-phase facilitate stronger magnetic exchange interactions compared to the more staggered arrangement in the β-phase.

Quantitative Magnetic Data

To facilitate a clear comparison, the key magnetic parameters for both α- and β-phase CoPc are summarized in the tables below, compiled from various experimental studies.

| Parameter | α-Phase CoPc | β-Phase CoPc |

| Magnetic Ordering | Antiferromagnetic | Weak Antiferromagnetic |

| Néel Temperature (T_N) | ~100 K | Not clearly defined |

| Curie-Weiss Temperature (θ) | Negative | ~ -2 K to -20 K |

| Magnetic Moment (at low T) | Significantly reduced | Approaching spin-only value |

Table 1: Comparative summary of the magnetic properties of α- and β-phase CoPc.

| Technique | Parameter | α-Phase CoPc | β-Phase CoPc |

| SQUID Magnetometry | Exchange Coupling (J/k_B) | Strong | ~1.9 K |

| EPR Spectroscopy | g_z | - | ~1.9 |

| g_x, g_y | - | ~2.9 |

Table 2: Selected quantitative data from SQUID magnetometry and EPR spectroscopy.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the accurate characterization of the magnetic properties of CoPc polymorphs. This guide provides step-by-step protocols for the synthesis of pure α- and β-phases, as well as for their characterization using Superconducting Quantum Interference Device (SQUID) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.

Synthesis of α- and β-Phase CoPc

The synthesis of the desired polymorph of CoPc can be achieved by controlling the reaction conditions, such as temperature and solvent.

α-Phase Synthesis: A common method for synthesizing α-CoPc involves the reaction of phthalonitrile and a cobalt(II) salt, such as cobalt(II) chloride, in a high-boiling point solvent like quinoline or by a solvent-free reaction at high temperatures. Rapid cooling of the reaction mixture typically favors the formation of the metastable α-phase.

β-Phase Synthesis: The more thermodynamically stable β-phase is often obtained by heating the α-phase in an organic solvent or by sublimation. Direct synthesis can also be achieved by reacting phthalic anhydride, urea, and a cobalt(II) salt in the presence of a catalyst like ammonium molybdate at elevated temperatures.

SQUID Magnetometry Protocol

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Sample Preparation: A powdered sample of the CoPc polymorph is packed into a gelatin capsule or a straw. The mass of the sample is accurately measured.

Measurement Procedure:

-

Zero-Field Cooling (ZFC): The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is increased.

-

Field Cooling (FC): The sample is cooled in the presence of the same magnetic field, and the magnetic moment is measured as the temperature is increased.

-

Magnetization vs. Field (M-H) Isotherms: The magnetic moment is measured as a function of the applied magnetic field at various constant temperatures.

Data Analysis: The magnetic susceptibility (χ = M/H) is calculated from the measured magnetic moment. The temperature dependence of the susceptibility provides information about the nature of the magnetic ordering. For antiferromagnetic materials, a peak in the ZFC curve indicates the Néel temperature. The high-temperature paramagnetic region can be fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss temperature (θ).

EPR Spectroscopy Protocol

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, providing information about the electronic structure and local environment of the paramagnetic center (Co²⁺ in this case).

Sample Preparation: A small amount of the powdered CoPc sample is placed in a quartz EPR tube.

Measurement Procedure:

-

The EPR tube is placed inside the spectrometer's resonant cavity.

-

The sample is cooled to a low temperature (e.g., liquid nitrogen or liquid helium temperature) to obtain well-resolved spectra.

-

A continuous-wave EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with a constant microwave frequency (typically in the X-band, ~9.5 GHz).

Data Analysis: The EPR spectrum is analyzed to determine the g-values and any hyperfine coupling constants. The g-value is a tensor that reflects the anisotropy of the electron's magnetic moment. For Co(II) complexes, the g-values often deviate significantly from the free-electron value (g ≈ 2.0023) and provide insights into the electronic ground state of the cobalt ion.

Visualizing the Concepts

To further aid in the understanding of the experimental workflow and the fundamental magnetic interactions, the following diagrams have been generated.

cobalt phthalocyanine molecular orbital diagram

An In-depth Technical Guide to the Molecular Orbital Diagram of Cobalt Phthalocyanine

Introduction

This compound (CoPc) is a synthetic macrocyclic compound belonging to the family of transition metal phthalocyanines (TMPcs). Its molecular structure, characterized by a central cobalt(II) ion coordinated by four nitrogen atoms within a planar phthalocyanine ring, confers a D₄h point group symmetry.[1][2] This structure results in unique electronic and magnetic properties that make CoPc a promising material for applications in spintronics, catalysis, photovoltaics, and sensing.[2][3] A thorough understanding of its molecular orbital (MO) diagram is fundamental to elucidating its functionality and designing novel molecular devices. The Co(II) center possesses a 3d⁷ electron configuration, leading to an open-shell electronic structure with a total spin of S = 1/2.[1][4]

Theoretical Framework: d-Orbital Splitting in a D₄h Ligand Field

The electronic structure of CoPc is significantly influenced by the interaction between the central cobalt ion and the surrounding phthalocyanine ligand. According to ligand-field theory, the D₄h symmetry of the molecule lifts the degeneracy of the cobalt atom's 3d orbitals. This splitting results in four distinct energy levels with the following symmetries: b₁g (dₓ²⁻ʸ²), a₁g (d₂²), e₉ (dₓz, dᵧz), and b₂g (dₓy), where the e₉ level is doubly degenerate.[1][2] The precise energy ordering of these orbitals dictates the molecule's ground state electronic configuration and magnetic properties.

The Molecular Orbital Diagram of this compound

The molecular orbitals of CoPc arise from the combination of the cobalt 3d orbitals and the π-orbitals of the phthalocyanine (Pc) ligand. The ground state of the CoPc molecule is well-described by the ²A₁g electronic configuration, as confirmed by a combination of gas-phase photoemission spectroscopy, X-ray absorption spectroscopy, and density functional theory (DFT) simulations.[1]

Frontier Molecular Orbitals:

-

Highest Occupied Molecular Orbital (HOMO): The highest-energy orbital that is fully occupied is primarily of π character, derived from the phthalocyanine ligand. It has a₁u symmetry and is composed of C 2p and N 2p atomic orbitals, with no significant contribution from the cobalt 3d orbitals.[1][5]

-

Singly Occupied Molecular Orbital (SOMO): The defining feature of CoPc's electronic structure is the unpaired electron responsible for its S=1/2 spin state. This electron resides in an orbital of a₁g symmetry, which is predominantly of Co 3d₂² character.[1][3] This metal-centric orbital is often referred to as the HOMO in literature focusing on the magnetic properties, but in the overall molecular energy scheme, it lies slightly below the ligand-based a₁u orbital.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is a doubly degenerate π* orbital of e₉ symmetry, located on the phthalocyanine ring system.[5][6] There is some contribution from the cobalt dₓz and dᵧz orbitals to this level.[5]

The interaction between the cobalt d-orbitals and the ligand π-orbitals leads to a complex but well-defined electronic structure. The majority of the valence states are composed of C 2p and N 2p contributions from the ligand, while the frontier orbitals, which govern the chemical and physical properties, show significant Co 3d character.[1]

Data Presentation

The quantitative energy levels and atomic contributions of the molecular orbitals in CoPc are highly dependent on the theoretical method used for calculation. The following table summarizes representative data for the key frontier orbitals based on DFT calculations.

| Orbital | Symmetry | Primary Character | Calculated Energy (eV) | Atomic Contributions |

| LUMO | e₉ | Pc π* | ~ -3.0 to -3.5 | C 2p, N 2p, Co 3d (dₓz, dᵧz) |

| SOMO | a₁g | Co 3d₂² | ~ -5.0 to -5.5 | Co 3d, N 2p |

| HOMO | a₁u | Pc π | ~ -5.2 to -5.7 | C 2p, N 2p |

| HOMO-1 | b₂g | Co 3dₓy | ~ -6.0 to -6.5 | Co 3d, N 2p |

Note: Absolute energy values are approximate and vary significantly with the computational method (e.g., functional, basis set). The relative ordering is generally consistent across higher-level calculations. The HOMO-LUMO gap is reported to be in the range of 1.4 to 2.8 eV depending on the methodology.[7][8]

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

The theoretical investigation of CoPc's electronic structure is predominantly performed using Density Functional Theory (DFT).[9][10] Due to the strong electron correlation effects associated with the cobalt 3d electrons, standard DFT functionals may not be sufficient.

-

Methodology: Electronic structure calculations are often performed using approaches like GGA+U (Generalized Gradient Approximation plus a Hubbard U term) or hybrid functionals (e.g., B3LYP, PBE0).[7][10] The GGA+U method explicitly adds an on-site Coulomb interaction term (U) to better describe the localization of d-electrons.[7] More advanced optimally-tuned range-separated hybrid (OT-RSH) functionals have also been shown to provide results in excellent agreement with experimental data for both orbital energies and optical gaps.[1][5]

-

Basis Sets: Gaussian-type basis sets, such as def2-SVP, are commonly employed to describe the atomic orbitals.[10]

-

Objective: The primary goal of these calculations is to determine the ground state geometry, spin state, molecular orbital energy levels, and their atomic compositions. This provides a theoretical molecular orbital diagram that can be compared with experimental evidence.

Experimental Validation: Photoelectron and Absorption Spectroscopy

Experimental techniques are crucial for validating the theoretical models of CoPc's electronic structure.

-

Methodology: The occupied and unoccupied densities of states are investigated using photoelectron spectroscopy (PES) and X-ray absorption spectroscopy (XAS), respectively.[1] These experiments are often conducted on CoPc in both the gas phase, to probe the intrinsic properties of the isolated molecule, and as thin films deposited on a substrate (e.g., Au(111)), to understand interfacial effects.[1]

-

Objective: PES measures the binding energies of electrons in the occupied molecular orbitals, providing a direct map of the occupied density of states. XAS probes the transitions from core levels to unoccupied states, revealing the structure of the unoccupied molecular orbitals, including the LUMO. The comparison between these experimental spectra and the DFT-calculated density of states allows for a conclusive assignment of the electronic structure.[1]

Visualization of the Molecular Orbital Diagram

The following diagram illustrates the relative energy levels and electron occupancy of the frontier molecular orbitals of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontier orbital tailoring promotes electron transfer for accelerated oxygen activation in cobalt azaphthalocyanine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Solubility of Cobalt Phthalocyanine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt phthalocyanine (CoPc) in various organic solvents. Due to its significant potential in diverse applications, including catalysis, sensing, and photodynamic therapy, a thorough understanding of its solubility characteristics is crucial for its effective utilization. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and workflows for the synthesis and electrochemical analysis of CoPc-based materials.

Quantitative Solubility of Unsubstituted this compound

Unsubstituted this compound is well-known for its poor solubility in most common organic solvents. This low solubility is a significant hurdle for its processing and application in solution-based methodologies. The introduction of peripheral substituents on the phthalocyanine ring can dramatically enhance solubility.

The following table summarizes the quantitative solubility data for unsubstituted this compound in a range of organic solvents at room temperature, as determined by UV-Vis spectroscopy.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Saturation Concentration (mol/L) |

| Highly Polar Aprotic Solvents | ||||

| N,N-Dimethylacetamide (DMAC) | C4H9NO | 87.12 | 0.937 | 2.0 x 10⁻⁵ |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 0.944 | 1.9 x 10⁻⁵ |

| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | C6H12N2O | 128.17 | 1.06 | 1.5 x 10⁻⁵ |

| Dimethyl sulfoxide (DMSO) | C2H6OS | 78.13 | 1.10 | 1.2 x 10⁻⁵ |

| N-Methyl-2-pyrrolidone (NMP) | C5H9NO | 99.13 | 1.028 | 3.3 x 10⁻⁵ |

| Other Solvents | ||||

| Acetone | C3H6O | 58.08 | 0.784 | < 10⁻⁸ |

| Acetonitrile | C2H3N | 41.05 | 0.786 | < 10⁻⁸ |

| Chloroform | CHCl3 | 119.38 | 1.489 | < 10⁻⁸ |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 1.326 | < 10⁻⁸ |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | 0.886 | < 10⁻⁸ |

| Toluene | C7H8 | 92.14 | 0.867 | < 10⁻⁸ |

| Pyridine | C5H5N | 79.10 | 0.982 | 1.0 x 10⁻⁷ |

Data sourced from Ghani et al., J. Chem. Eng. Data 2012, 57, 439–449.[1]

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectroscopy

This protocol outlines a standard method for determining the saturation solubility of this compound in an organic solvent using UV-Visible absorption spectroscopy. The principle relies on preparing a saturated solution, separating the undissolved solid, and measuring the absorbance of the supernatant at the wavelength of maximum absorption (λmax) of the Q-band of CoPc. The concentration is then calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest

-

Spectrophotometer grade solvent for dilutions

-

Vials with screw caps

-

Analytical balance

-

Spatula

-

Vortex mixer or sonicator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (e.g., 1 cm path length)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after the equilibration period.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture vigorously using a vortex mixer or sonicator for a defined period (e.g., 10-30 minutes) to facilitate dissolution.[1]

-

Allow the solution to equilibrate at a constant temperature (e.g., room temperature, 25 °C) for an extended period (e.g., 24-48 hours) to ensure that saturation is reached. Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed (e.g., 10,000 rpm for 10-15 minutes) to pellet the undissolved this compound.[1]

-

-

Sample Preparation for UV-Vis Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette, ensuring that no solid particles are disturbed.

-

If the absorbance of the supernatant is expected to be too high for accurate measurement (typically A > 1.5), perform a precise dilution with the same spectrophotometer-grade solvent. Record the dilution factor.

-

-

UV-Vis Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range that includes the Q-band of this compound (typically 600-750 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of the diluted or undiluted supernatant in a quartz cuvette.

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

-

-

Calculation of Saturation Concentration:

-

Calculate the concentration of this compound in the measured sample using the Beer-Lambert law: c = A / (ε * b)

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the saturation concentration of the original solution.

-

The molar absorptivity (ε) for this compound in the specific solvent is required for this calculation. If not available from the literature, it must be determined experimentally by measuring the absorbance of a series of solutions of known concentrations.

-

Mandatory Visualizations

Workflow for the Synthesis of a Soluble Tetra-Substituted this compound

To overcome the inherent low solubility of unsubstituted CoPc, peripheral functional groups are often introduced. The following diagram illustrates a general workflow for the synthesis of a more soluble tetra-substituted this compound.

Caption: Workflow for the synthesis of a soluble tetra-substituted this compound.

Experimental Workflow for Electrochemical Analysis of a this compound Catalyst

Soluble this compound derivatives are extensively studied for their electrocatalytic properties, particularly for reactions like the oxygen reduction reaction (ORR) and carbon dioxide reduction. This diagram outlines a typical experimental workflow for evaluating the electrochemical performance of a CoPc-based catalyst using cyclic voltammetry.

Caption: Experimental workflow for the electrochemical analysis of a CoPc catalyst.

References

A Technical Guide to the Spectroscopic Analysis of Cobalt Phthalocyanine (UV-Vis, IR, Raman)

Introduction: Cobalt Phthalocyanine (CoPc) is a metal-organic macrocyclic compound renowned for its distinctive electronic properties, thermal stability, and catalytic activity.[1][2] As a member of the phthalocyanine family, its structure is analogous to naturally occurring porphyrins, featuring a central cobalt ion chelated by a large, aromatic 18-π electron system.[1] This unique configuration makes CoPc a subject of intense research and application in diverse fields, including chemical sensors, electrocatalysis for CO2 reduction, and materials science.[2][3] A thorough understanding of its electronic and vibrational structure is paramount for its effective application. This guide provides an in-depth overview of the core spectroscopic techniques—UV-Visible, Infrared, and Raman spectroscopy—used to characterize CoPc, complete with experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic properties of CoPc. The spectrum is dominated by two intense absorption regions originating from π-π* transitions within the delocalized macrocyclic ring.

Theoretical Principles: The characteristic UV-Vis spectrum of a metallophthalocyanine like CoPc arises from molecular orbital transitions within the 18-π electron system of the phthalocyanine ligand. The spectrum is defined by two primary features:

-

The Q-band: This intense band, appearing in the visible region (600-700 nm), corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) (π→π*).[4] For monomeric, disaggregated CoPc, this band is typically sharp and located around 660-670 nm.[4] The presence of a vibronic shoulder at a lower wavelength (around 600 nm) is also common.[4]

-

The B-band (or Soret band): Found in the near-UV region (320-350 nm), this band is attributed to deeper π→π* transitions (from the b2u orbital to the eg orbital).[5]

The position and shape of these bands are highly sensitive to the molecular environment. Aggregation of CoPc molecules, a common phenomenon, leads to a broadening, splitting, or shifting of the Q-band.[4][6]

Quantitative Data: UV-Vis Absorption Maxima

| Spectral Band | Typical Wavelength (λmax) | Solvent/State | Reference |

| Q-Band (Monomer) | ~660 nm | DMF | [4] |

| ~670 nm | DMSO/DMF | [7] | |

| 673 nm (Peak 1), 615 nm (Peak 2) | Thin Film | [8] | |

| B-Band (Soret) | ~340 nm | 2H-MoS2-P | [5] |

| 325 nm | Thin Film | [8] | |

| ~350 nm | DMSO/DMF | [7] |

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

-

Solvent Selection: Choose a high-purity solvent in which CoPc is soluble and that is transparent in the wavelength range of interest (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO)).[1][6][7]

-

Sample Preparation: Prepare a stock solution of CoPc of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1x10⁻⁶ M to 5x10⁻⁵ M.[6][7] This concentration range helps in observing the effects of aggregation.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to be used as a reference (blank).

-

Measurement: Record the absorption spectra for each diluted sample over a wavelength range of approximately 300-800 nm.[8]

-

Data Analysis: Identify the λmax for the Q-band and B-band. Analyze any shifts or changes in band shape as a function of concentration to assess aggregation.

Workflow for UV-Vis Analysis

Caption: General workflow for UV-Vis spectroscopic analysis of CoPc solutions.

Infrared (IR) Spectroscopy: Identifying Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and confirming the structural integrity of the CoPc molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Principles: The IR spectrum of CoPc provides a unique fingerprint based on its molecular vibrations. Each peak corresponds to a specific vibrational mode of the bonds within the molecule. Key regions of interest include:

-

C-H and C-N Stretching: Vibrations associated with the aromatic rings and pyrrole units.[9]

-

C-C Stretching: Modes within the isoindole and benzene ring structures.[10]

-

Metal-Ligand Vibrations: The vibration of the Co-N bond, which directly confirms the coordination of the cobalt ion within the phthalocyanine macrocycle.[9]

-

Out-of-Plane Bending: C-H bending modes that are characteristic of the aromatic structure.[10]

The absence of unexpected peaks confirms the purity of the sample, while shifts can indicate interactions or substitutions on the phthalocyanine ring.[11]

Quantitative Data: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~1610 | C=C stretching in pyrrole | [10] |

| ~1524 | ν(–N=) stretching | [10] |

| ~1334 | C-C stretching in isoindole | [10] |

| ~1121 | C-H in-plane deformation | [10] |

| ~1090 | C-H/C-N stretching | [9] |

| ~915 | Co-N vibration | [9] |

| ~756 | C-H out-of-plane bending | [10] |

| 435-873 | C-H/C-C bending region | [9] |

Experimental Protocol: FTIR Spectroscopy using KBr Pellets

-

Sample Preparation: Weigh approximately 1-2 mg of dry CoPc powder.

-

Mixing: Add the CoPc powder to ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder. The KBr must be free of moisture.

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of IR radiation.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Measurement: Place the pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, collecting multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded first.

Workflow for KBr Pellet Preparation for FTIR

Caption: Step-by-step workflow for preparing a CoPc KBr pellet for FTIR analysis.

Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for studying the phthalocyanine macrocycle and its polymorphism.

Theoretical Principles: Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser). The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

-

Symmetry and Polymorphism: Raman is highly sensitive to the crystalline structure of CoPc. Different polymorphs, such as the α and β forms, will produce distinct Raman spectra, allowing for phase identification.[12]

-

Key Vibrational Modes: Intense Raman peaks are associated with symmetric vibrations of the molecule. The B1g mode, due to C-N-C bridging bond displacements, is particularly strong at ~1541 cm⁻¹.[10][13] The symmetric stretching of the Co-N bond is also readily observed around 1340 cm⁻¹.[10]

-

Resonance Raman: If the excitation laser wavelength is chosen to coincide with an electronic absorption band (like the Q-band), a Resonance Raman (RR) effect can occur, leading to a significant enhancement of specific vibrational modes coupled to that electronic transition.[13]

-

Surface-Enhanced Raman Scattering (SERS): For studying thin films or monolayers, CoPc can be deposited on nanostructured metal surfaces (e.g., silver), leading to a massive enhancement of the Raman signal.[14][15]

Quantitative Data: Key Raman Shifts

| Raman Shift (cm⁻¹) | Vibrational Assignment / Mode | Reference |

| ~1541-1543 | B1g mode (C-N-C bridging stretch) | [10][13] |

| ~1465 | C=N stretching | [13] |

| ~1340 | Co-N symmetric stretching | [10][13] |

| ~1307 | C=N stretching | [13] |

| ~958-965 | Metal-ligand vibration | [10][13] |

| ~750-753 | C-H out-of-plane vibration | [10][13] |

| ~683 | Macrocycle breathing/deformation | [13] |

Experimental Protocol: Raman Spectroscopy of a Solid Sample

-

Sample Preparation: A small amount of CoPc powder can be placed on a microscope slide or pressed into a pellet. For thin films, the film is analyzed directly on its substrate.[9][12]

-

Instrumentation: Place the sample under the objective of a micro-Raman spectrometer.

-

Laser Selection: Choose an appropriate excitation laser wavelength (e.g., 532 nm, 633 nm, or 785 nm).[9][12] The choice may depend on sample fluorescence and whether resonance enhancement is desired. Use a low laser power to avoid sample degradation.

-

Focusing and Acquisition: Focus the laser onto the sample surface. Acquire the Raman spectrum over the desired range (e.g., 200-1800 cm⁻¹), setting an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.[12]

-

Data Analysis: Process the spectrum to remove any background fluorescence. Identify the peak positions and compare them with literature values to confirm the structure and identify the polymorphic phase.

Logical Framework for Comprehensive Spectroscopic Analysis

Caption: Logical relationship between spectroscopic techniques for the analysis of CoPc.

References

- 1. researchgate.net [researchgate.net]

- 2. The windmill, the dragon, and the frog: geometry control over the spectral, magnetic, and electrochemical properties of this compound regioiso ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01564A [pubs.rsc.org]

- 3. Role of this compound on the formation of high-valent cobalt species revealed by in situ Raman spectroscopy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Mitigating this compound Aggregation in Electrocatalyst Films through Codeposition with an Axially Coordinating Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic ellipsometry of metal phthalocyanine thin films [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

The Redox Dance of Cobalt Phthalocyanines: A Technical Guide for Researchers

An In-depth Exploration of the Electrochemical Behavior and Catalytic Potential of Cobalt Phthalocyanine Complexes

This compound (CoPc) complexes are a class of robust synthetic macrocyclic compounds, analogous to naturally occurring porphyrins. Their unique electronic structure, characterized by an 18-π electron system, and the versatile redox activity of the central cobalt ion make them subjects of intense research. This technical guide provides a comprehensive overview of the redox behavior of CoPc complexes, tailored for researchers, scientists, and drug development professionals. It delves into their fundamental electrochemical properties, the experimental methods used to probe them, and their applications, particularly in electrocatalysis.

Fundamental Redox Chemistry of this compound

The redox behavior of CoPc is rich and complex, involving both the central cobalt metal and the phthalocyanine macrocycle. These complexes can undergo multiple one-electron transfer steps, leading to a range of oxidation states. The accessibility and potential of these redox states are highly sensitive to the molecular environment, including peripheral substituents on the phthalocyanine ring and the presence of axial ligands coordinated to the cobalt center.

The primary redox events are typically metal-centered, involving the Co(II)/Co(I) and Co(III)/Co(II) couples. Reduction to Co(I)Pc is particularly significant as this species is a powerful nucleophile and a key intermediate in many catalytic cycles.[1] Oxidation to Co(III)Pc is also a crucial step in various catalytic processes. In addition to the metal-centered redox changes, the phthalocyanine ring itself can be oxidized or reduced, leading to the formation of radical cations or anions. These ligand-centered redox processes further expand the electrochemical versatility of CoPc complexes.

The nature of substituents on the phthalocyanine ring plays a critical role in tuning the redox potentials. Electron-donating groups (e.g., amino, alkoxy) tend to make the redox potentials more negative, facilitating oxidation, while electron-withdrawing groups (e.g., fluoro, chloro) shift the potentials to more positive values, making reduction easier.[2] This predictable modulation of redox properties allows for the rational design of CoPc complexes for specific applications.

Quantitative Redox Potential Data

The half-wave potential (E₁/₂) is a key parameter that quantifies the ease of a redox process. The following tables summarize the experimentally determined redox potentials for various CoPc complexes from cyclic voltammetry studies. These values are crucial for comparing the redox properties of different derivatives and for designing electrocatalytic systems.

Table 1: Metal-Centered Redox Potentials of Substituted this compound Complexes

| CoPc Derivative | Redox Couple | E₁/₂ (V vs. SCE) | Solvent | Supporting Electrolyte |

| Unsubstituted (CoPc) | Co(II)/Co(I) | -0.62 | Dichlorobenzene | TBAP |

| Unsubstituted (CoPc) | Co(III)/Co(II) | 0.77 | Dichlorobenzene | TBAP |

| Tetra-amino (CoTAPc) | Co(II)/Co(I) | -0.85 | Dichlorobenzene | TBAP |

| Tetra-amino (CoTAPc) | Co(III)/Co(II) | 0.36 | Dichlorobenzene | TBAP |

| Hexadecafluoro (CoPcF₁₆) | Co(II)/Co(I) | -0.08 | Dichlorobenzene | TBAP |

| Hexadecafluoro (CoPcF₁₆) | Co(III)/Co(II) | 1.29 | Dichlorobenzene | TBAP |

| Tetrasulfonated (CoTSPc) | Co(II)/Co(I) | -0.80 | Aqueous Buffer | Na₂SO₄ |

| Tetrasulfonated (CoTSPc) | Co(III)/Co(II) | 0.25 | Aqueous Buffer | Na₂SO₄ |

Note: TBAP = Tetrabutylammonium perchlorate. Data compiled from multiple sources.[2][3]

Table 2: Ligand-Centered Redox Potentials of this compound Complexes

| CoPc Derivative | Redox Couple | E₁/₂ (V vs. SCE) | Solvent | Supporting Electrolyte |

| Unsubstituted (CoPc) | Pc(-2)/Pc(-3) | -1.05 | Dichlorobenzene | TBAP |

| Unsubstituted (CoPc) | Pc(-1)/Pc(-2) | 1.10 | Dichlorobenzene | TBAP |

| Tetrasulfonated (CoTSPc) | Pc(-2)/Pc(-3) | -1.15 | Aqueous Buffer | Na₂SO₄ |

Note: TBAP = Tetrabutylammonium perchlorate. Data compiled from multiple sources.[3]

Experimental Protocols

A thorough understanding of the redox behavior of CoPc complexes relies on precise electrochemical and spectroelectrochemical measurements. The following sections provide detailed methodologies for key experiments.

Preparation of a CoPc-Modified Glassy Carbon Electrode

This protocol describes the preparation of a catalyst ink and the modification of a glassy carbon electrode (GCE), a common setup for studying the electrochemistry of CoPc complexes.

Materials:

-

This compound (or a derivative)

-

High-purity carbon black or multi-walled carbon nanotubes (MWCNTs)

-

Nafion® solution (5 wt%)

-

Isopropyl alcohol (IPA)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Glassy Carbon Electrode (GCE)

-

Polishing materials (e.g., alumina slurry, diamond paste)

-

Sonicator

Procedure:

-

GCE Pre-treatment:

-

Polish the GCE surface with alumina slurry or diamond paste on a polishing cloth to a mirror finish.

-

Rinse thoroughly with deionized water.

-

Sonicate the GCE in a 1:1 mixture of deionized water and ethanol for 5 minutes to remove any polishing residues.

-

Rinse again with deionized water and allow it to dry completely.

-

-

Catalyst Ink Preparation: [4]

-

Weigh a specific amount of the CoPc complex (e.g., 5 mg) and carbon support (e.g., 5 mg of MWCNTs) into a small vial. The ratio can be optimized depending on the application.

-

Add a solvent mixture, for example, 800 µL of IPA and 200 µL of deionized water.

-

Add a small volume of Nafion® solution (e.g., 20 µL) which acts as a binder.

-

Sonicate the mixture for at least 30 minutes to create a well-dispersed, homogeneous ink.

-

-

Electrode Modification:

-

Using a micropipette, drop-cast a small, precise volume (e.g., 5-10 µL) of the catalyst ink onto the polished surface of the GCE.

-

Allow the solvent to evaporate slowly in a controlled environment, for instance, by placing it under a watch glass at room temperature or in a low-temperature oven (e.g., 60°C).[4]

-

Once dry, the CoPc-modified GCE is ready for electrochemical analysis.

-

Cyclic Voltammetry (CV) of a CoPc-Modified Electrode

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox processes of the modified electrode.

Apparatus:

-

Potentiostat

-

Electrochemical cell

-

CoPc-modified GCE (Working Electrode)

-

Platinum wire or graphite rod (Counter Electrode)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (Reference Electrode)

-

Electrolyte solution (e.g., 0.1 M aqueous buffer solution like KHCO₃ or a non-aqueous electrolyte like TBAP in DMF)

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

-

Cell Assembly:

-

Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.

-

Ensure the reference electrode tip is positioned close to the working electrode surface.

-

-

Deaeration:

-

Bubble the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

CV Measurement: [5]

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software:

-

Potential Window: Choose a range that encompasses the redox potentials of interest for the CoPc complex (e.g., from +1.0 V to -1.5 V vs. SCE).

-

Scan Rate: Start with a typical scan rate of 50 or 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer process.

-

Number of Cycles: Typically 2-3 cycles are sufficient to obtain a stable voltammogram.

-

-

Initiate the potential scan and record the resulting cyclic voltammogram (current vs. potential).

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials (Epa and Epc) for each redox couple.

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Visualizing Redox-Related Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex structures, workflows, and mechanisms associated with the redox behavior of CoPc.

Application in Electrocatalysis: CO₂ Reduction

One of the most promising applications of CoPc complexes is in the electrocatalytic reduction of carbon dioxide (CO₂), a key strategy for converting a greenhouse gas into valuable fuels and chemical feedstocks. The Co(I) state, formed by the reduction of Co(II)Pc, is the catalytically active species that binds and activates the CO₂ molecule.

The mechanism for CO₂ reduction to carbon monoxide (CO) is generally understood to proceed through the following key steps:

-

Activation of the Catalyst: The Co(II)Pc complex is first electrochemically reduced to the highly nucleophilic [Co(I)Pc]⁻ species.

-

CO₂ Binding and Activation: The [Co(I)Pc]⁻ complex attacks the carbon atom of a CO₂ molecule, forming a cobalt-carbon bond and leading to an intermediate such as [Co(II)Pc-CO₂]²⁻.[6]

-

Proton and Electron Transfer: Subsequent protonation and electron transfer steps lead to the cleavage of a C-O bond and the formation of a cobalt-carbonyl intermediate, [Co(II)Pc-CO].

-

Product Release and Catalyst Regeneration: The CO molecule is released, and the catalyst is regenerated to its Co(I) state to re-enter the catalytic cycle.

Recent research has also demonstrated that CoPc, particularly when supported on carbon nanotubes, can catalyze the further reduction of CO₂ to methanol.[7][8] This multi-electron, multi-proton process involves more complex intermediates and highlights the versatility of CoPc as an electrocatalyst.

Relevance to Drug Development Professionals

While the primary applications of CoPc redox chemistry are in catalysis and materials science, there are several areas of relevance for drug development professionals:

-

Biosensors: The predictable redox behavior and catalytic activity of CoPc complexes make them excellent candidates for the development of electrochemical sensors. These sensors can be designed for the sensitive and selective detection of biologically relevant molecules such as nitric oxide, glutathione, and neurotransmitters.[9][10]

-

Mimicking Metalloenzymes: CoPc complexes can serve as structural and functional models for the active sites of metalloenzymes that mediate redox transformations in biological systems. Studying the redox chemistry of these synthetic analogues can provide insights into the mechanisms of their biological counterparts.

-

Photodynamic Therapy (PDT): Although not directly related to their redox chemistry, phthalocyanines are potent photosensitizers. Upon irradiation with light, they can generate reactive oxygen species (ROS) that induce cell death. Understanding the electronic properties of these molecules, which are intrinsically linked to their redox behavior, is crucial for designing more effective PDT agents.

Conclusion

The redox behavior of this compound complexes is a rich and multifaceted field of study with significant implications for catalysis, sensing, and materials science. The ability to fine-tune their redox potentials through synthetic modification of the phthalocyanine ligand provides a powerful tool for designing catalysts with tailored properties. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers seeking to explore and harness the remarkable electrochemical properties of these versatile molecules. As research continues to unravel the intricate details of their electron transfer processes, new and innovative applications for this compound complexes are certain to emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. iris.cnr.it [iris.cnr.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Proton-Coupled Electron Transfer Mechanisms for CO2 Reduction to Methanol Catalyzed by Surface-Immobilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Central Metal Atom: A Master Regulator of Phthalocyanine Properties for Scientific and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) are robust, versatile, and intensely colored macrocyclic compounds that have garnered significant interest across diverse scientific disciplines, from materials science to medicine. Their unique electronic structure, characterized by an extended 18 π-electron system, gives rise to strong absorption in the red region of the visible spectrum, making them excellent candidates for applications such as photosensitizers in photodynamic therapy (PDT), catalysts, and components in molecular electronics.

The central cavity of the phthalocyanine macrocycle can accommodate over 70 different metal ions.[1][2] The identity of this central metal atom is not a passive component; it is a critical determinant that profoundly modulates the photophysical, electrochemical, and catalytic properties of the entire molecule.[1][3] Understanding the influence of the central metal is paramount for the rational design of phthalocyanine-based systems with tailored functionalities for specific applications, particularly in the realm of drug development where precise control over photochemical and redox behavior is essential.

This technical guide provides an in-depth exploration of how the central metal ion dictates the key properties of phthalocyanines. It offers a comparative analysis of quantitative data, detailed experimental protocols for synthesis and characterization, and visual diagrams to elucidate fundamental mechanisms and structures.

The Influence of the Central Metal on Phthalocyanine Properties

The electronic configuration and nature of the central metal ion directly influence the frontier molecular orbitals of the phthalocyanine complex. This interaction dictates the pathways for de-excitation of its photoexcited states and the ease with which it can accept or donate electrons. These effects manifest in measurable changes to the molecule's electronic absorption, fluorescence, triplet state characteristics, redox potentials, and catalytic activity.

Electronic Absorption Spectra

The characteristic electronic absorption spectrum of a metallophthalocyanine (MPc) is dominated by two main bands: the intense Q-band in the visible region (around 600-750 nm) and the B-band (or Soret band) in the near-UV region (around 300-400 nm). Both arise from π-π* transitions within the phthalocyanine macrocycle.[3]

The position of the Q-band is sensitive to the central metal.[3][4] Generally, the incorporation of a metal causes a shift in the Q-band compared to the metal-free phthalocyanine (H₂Pc). The magnitude and direction of this shift can be influenced by the metal's electronegativity and its ability to distort the planarity of the macrocycle. For instance, in DMF, the Q-band positions for various metallophthalocyanines follow the order ZnPc > NiPc > CoPc, with MnPc showing a notable red-shift.[3][4]

Photophysical Properties: Fluorescence and Triplet State Formation

Upon absorption of light, the MPc molecule is promoted to an excited singlet state (S₁). From here, it can relax via several pathways, including fluorescence (emission of a photon to return to the ground state, S₀) or intersystem crossing (ISC) to a long-lived excited triplet state (T₁). The efficiency of these processes is quantified by the fluorescence quantum yield (ΦF) and the triplet quantum yield (ΦT), respectively. The nature of the central metal is the most critical factor governing these yields.

-

Diamagnetic Metals (e.g., Zn²⁺, Al³⁺, Si⁴⁺): These closed-shell metal ions generally do not interfere with the π-electron system of the phthalocyanine ring. They tend to have relatively high fluorescence quantum yields and, more importantly for applications like PDT, high triplet quantum yields and long triplet lifetimes.[5] This is because the absence of unpaired d-electrons minimizes alternative non-radiative decay pathways, favoring intersystem crossing. Zinc phthalocyanine (ZnPc) is a benchmark photosensitizer due to its high triplet yield.[5]

-

Paramagnetic Metals (e.g., Cu²⁺, Co²⁺, Fe²⁺, Mn²⁺): These open-shell metals possess unpaired d-electrons. The magnetic field generated by these unpaired electrons enhances spin-orbit coupling, which dramatically increases the rate of intersystem crossing but also promotes rapid, non-radiative decay of the triplet state back to the ground state. Consequently, MPcs with paramagnetic central metals typically exhibit very low or negligible fluorescence (strong fluorescence quenching) and short triplet lifetimes.[6] This makes them poor photosensitizers for generating singlet oxygen but can be advantageous for applications like photothermal therapy or catalysis.

The following diagram illustrates the fundamental photophysical pathways.

Electrochemical Properties

The redox behavior of metallophthalocyanines—their ability to be oxidized or reduced—is crucial for their roles in catalysis, electrochromism, and sensing.[7] Cyclic voltammetry is the primary technique used to probe these properties. The central metal can influence redox events in two ways:

-

Metal-Centered Redox: For electroactive metals like iron, cobalt, and manganese, the redox potentials often correspond to changes in the metal's oxidation state (e.g., Co(II)/Co(I) or Fe(III)/Fe(II)).[8][9]

-

Ligand-Centered Redox: For electro-inactive metals like zinc, the observed redox processes are typically centered on the phthalocyanine macrocycle itself (ring oxidation or reduction).[8]

The electronegativity and d-orbital energies of the metal can shift the potentials at which the phthalocyanine ring is oxidized or reduced. For example, theoretical studies have shown that for FePc and CoPc, the first oxidation is metal-based, whereas for ZnPc, NiPc, and CuPc, it is ligand-based.[1] Conversely, the first reduction in Fe and Co phthalocyanine occurs at the metal, while for the others, the phthalocyanine ring is reduced.[1]

Catalytic Activity

Metallophthalocyanines are renowned for their catalytic properties, particularly in oxidation and reduction reactions. The central metal ion serves as the primary active site. The catalytic activity is highly dependent on the metal's ability to adopt different oxidation states and to coordinate with reactants. For the oxygen reduction reaction (ORR), a key process in fuel cells, the catalytic activity of transition-metal phthalocyanines has been shown to follow the trend: FePc > CoPc > CuPc > NiPc. This trend is linked to the efficiency of O₂ adsorption on the central metal atom.

Quantitative Data Summary

The tables below summarize key quantitative photophysical and electrochemical data for a series of unsubstituted metallophthalocyanines. It is important to note that these values can be influenced by the solvent and peripheral substituents. The data presented here are primarily from studies conducted in N,N-dimethylformamide (DMF) to ensure a consistent basis for comparison.

Table 1: Photophysical Properties of Metallophthalocyanines in DMF

| Central Metal (M) | Q-Band λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Zn | 672[3] | 0.17[10] |

| Cu | 678[3] | ~0.0004 |

| Ni | 670[3] | 0.09[3] |

| Co | 670[4] | ~0.0001 |

| Fe | 659[11] | Negligible |

| Mn | 712[3] | Negligible |

Note: Triplet quantum yields (ΦT) are less frequently reported in direct comparative studies. However, it is well-established that diamagnetic ZnPc has a high ΦT (e.g., 0.67 in DMSO), while paramagnetic complexes have very low ΦT values.[5]

Table 2: Electrochemical Properties of Metallophthalocyanines

| Central Metal (M) | First Ring Oxidation (V vs SCE) | First Ring Reduction (V vs SCE) | Solvent/Electrolyte |

| ZnPc | +0.78 | -1.05 | Pyridine/TBAP |

| CoPc | +0.86 | -0.87 | Pyridine/TBAP |

| FePc | +0.22 | -1.18 | Pyridine/TBAP |

| NiPc | +1.00 | -0.96 | Pyridine/TBAP |

| CuPc | +0.97 | -0.99 | Pyridine/TBAP |

Data compiled from Lever, A. B. P., & Wilshire, J. P. (1976). Redox potentials of metal phthalocyanines in non-aqueous media. Canadian Journal of Chemistry, 54(15), 2514-2516, and other sources.[8] Potentials can vary significantly with solvent and electrolyte.

Application in Drug Development: Photodynamic Therapy (PDT)

A primary application for phthalocyanines in drug development is as photosensitizers for Photodynamic Therapy (PDT). PDT involves a photosensitizer, light, and molecular oxygen, which combine to produce cytotoxic reactive oxygen species (ROS) that destroy diseased cells.

The central metal's control over the triplet state is critical for PDT efficacy. An efficient PDT photosensitizer must have a high triplet quantum yield (ΦT) and a sufficiently long triplet state lifetime to allow for energy transfer to ground-state molecular oxygen (³O₂).

This leads to two types of photoreactions:

-

Type I Mechanism: The excited triplet state photosensitizer interacts directly with a substrate (e.g., a biomolecule) via electron transfer, producing radical ions which can then react with oxygen to form ROS like superoxide anion (O₂⁻•) and hydroxyl radicals (•OH).

-

Type II Mechanism: The excited triplet state photosensitizer directly transfers its energy to ³O₂, promoting it to the highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent.

For phthalocyanines, the Type II mechanism is often dominant. Therefore, diamagnetic metals like Zinc (Zn) and Aluminum (Al) , which promote high triplet yields, are the metals of choice for designing effective PDT agents.

Experimental Protocols

Accurate characterization of metallophthalocyanines requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Zinc(II) Phthalocyanine (ZnPc) - A Representative Protocol

This protocol describes the template-driven cyclotetramerization of phthalonitrile.

Materials:

-

Phthalonitrile

-

Zinc(II) chloride (ZnCl₂), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF) or Pentanol

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Water, distilled

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine phthalonitrile (4.0 eq), anhydrous zinc(II) chloride (1.0 eq), and a suitable high-boiling solvent like pentanol (20 mL).

-

Add a catalytic amount of a strong, non-nucleophilic base, such as DBU (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux (approx. 135-150°C) under a nitrogen atmosphere with vigorous stirring.

-

Maintain reflux for 4-6 hours. The reaction mixture will turn a deep blue or green color, indicating the formation of the phthalocyanine complex.

-

Allow the mixture to cool to room temperature. A dark solid precipitate should form.

-

Pour the reaction mixture into a beaker containing 100 mL of methanol to precipitate the crude product fully.

-

Collect the crude product by vacuum filtration and wash the solid sequentially with hot water, 1M HCl (to remove unreacted metal salts), water again until the filtrate is neutral, and finally with methanol to remove organic impurities.

-

Dry the resulting dark blue solid in a vacuum oven at 60-80°C.

-

Further purification can be achieved by Soxhlet extraction or by reprecipitation from concentrated sulfuric acid, though caution must be exercised with the latter method.

Measurement of UV-Vis Absorption Spectrum

Workflow Diagram:

Procedure:

-

Preparation: Prepare a stock solution of the MPc sample in a spectroscopic grade solvent (e.g., DMF, DMSO, THF) at a known concentration (e.g., 1 x 10⁻⁴ M). From this stock, prepare a dilute solution such that the maximum absorbance of the Q-band is approximately 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 300-800 nm).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Record the absorption spectrum over the same wavelength range.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) for the Q-band and the B-band.

Determination of Fluorescence Quantum Yield (ΦF) by the Comparative Method

This method compares the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.

Procedure:

-

Standard Selection: Choose a standard with a known ΦF that absorbs and emits in a similar spectral region to the sample. For phthalocyanines, standard ZnPc in DMSO (ΦF = 0.20) or other standards like cresyl violet can be used.

-

Solution Preparation: Prepare a series of five to six dilute solutions of both the standard and the sample in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (between 0.01 and 0.1) to avoid inner-filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution and note the absorbance value at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (the same wavelength used for absorbance measurements).

-

Record the fluorescence emission spectrum for each of the prepared solutions, ensuring identical instrument settings (e.g., slit widths) for both the sample and standard measurements.

-

Integrate the area under the emission curve for each spectrum. The instrument software typically performs this function.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of the sample (ΦF, sample) using the following equation:

ΦF, sample = ΦF, std × (Gradsample / Gradstd) × (η²sample / η²std)

Where ΦF, std is the quantum yield of the standard, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both sample and standard).

-

Measurement of Redox Potentials by Cyclic Voltammetry (CV)

Procedure:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Solution Preparation: Prepare a solution of the MPc sample (approx. 1 mM) in a suitable non-aqueous solvent (e.g., DMF, Dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over the range of interest (e.g., from +1.5 V to -1.5 V vs. the reference electrode).

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, recording the current response as the potential is swept.

-

-

Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.

-